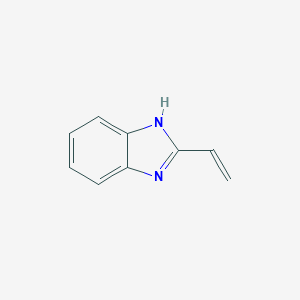

2-Vinyl-1H-benzimidazole

Overview

Description

2-Vinyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring with a vinyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and polymer chemistry.

Mechanism of Action

Target of Action

2-Vinyl-1H-benzimidazole, like other benzimidazole derivatives, is known to have a wide range of biological targets. The primary targets of this compound are often cellular components that play crucial roles in microbial and cancer cell survival .

Mode of Action

The mode of action of this compound is believed to involve interactions with its targets that lead to changes in cellular function. For instance, some benzimidazole compounds are known to compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . This suggests that this compound might interact with its targets in a similar manner, leading to the disruption of essential biological processes .

Biochemical Pathways

These could include pathways involved in nucleic acid synthesis, protein synthesis, and cell proliferation

Pharmacokinetics

Therefore, understanding the ADME properties of this compound would be crucial for its development as a therapeutic agent .

Result of Action

The result of this compound’s action is likely to be the inhibition of growth or survival of targeted cells. For instance, some benzimidazole compounds have been found to exhibit antimicrobial and antiproliferative activities, suggesting that they can inhibit the growth of bacteria, fungi, and cancer cells . Therefore, this compound might have similar effects on its targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . Understanding these factors is important for optimizing the use of this compound as a therapeutic agent.

Biochemical Analysis

Biochemical Properties

2-Vinyl-1H-benzimidazole has been found to interact with various biomolecules, including enzymes and proteins . For instance, benzimidazoles can mimic properties of DNA bases . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Cellular Effects

The cellular effects of this compound are primarily observed in its antiproliferative activity against cancer cell lines . For example, certain benzimidazole compounds have shown potent antiproliferative activity against HeLa and A375 cancer cell lines .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various interactions with biomolecules . For instance, they can inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazoles are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, benzimidazole derivatives have been studied for their effects at different dosages . These studies often observe threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazoles are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with acetic acid and formaldehyde, followed by the addition of acetylene to introduce the vinyl group.

Industrial Production Methods: Industrial production of this compound often employs high-yielding, scalable processes. These methods may involve the use of catalysts such as iron powder or nickel complexes to facilitate the cyclization and vinylation reactions. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Vinyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Vinyl-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials, including coatings, adhesives, and resins.

Comparison with Similar Compounds

1H-Benzimidazole: Lacks the vinyl group, resulting in different reactivity and applications.

2-Methyl-1H-benzimidazole: Contains a methyl group instead of a vinyl group, affecting its chemical properties and uses.

2-Phenyl-1H-benzimidazole: Features a phenyl group, leading to distinct biological activities and industrial applications.

Uniqueness: 2-Vinyl-1H-benzimidazole is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility. This makes it particularly valuable in the synthesis of polymers and as a precursor for various functionalized derivatives.

Properties

IUPAC Name |

2-ethenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPYTFXEHXXYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297138 | |

| Record name | 2-Vinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-26-0 | |

| Record name | 2-Vinylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

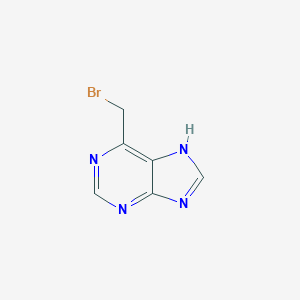

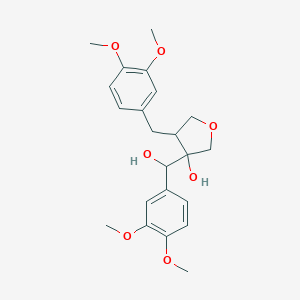

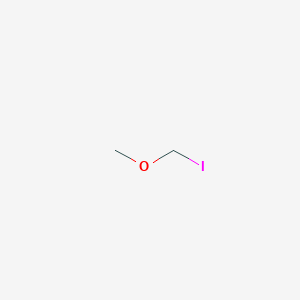

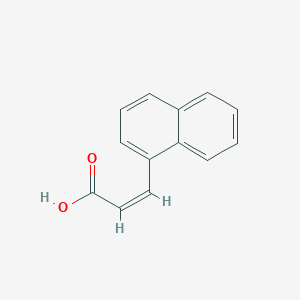

Feasible Synthetic Routes

Q1: What is significant about the synthesis of ethyleneimidazolium benzimidazolate inner salts?

A1: The research describes the first successful synthesis of ethyleneimidazolium benzimidazolate inner salts [, ]. This is significant because these salts were previously unknown and represent a new class of heterocyclic betaines.

Q2: How are 2-Vinyl-1H-benzimidazoles obtained from these novel salts?

A2: The synthesized ethyleneimidazolium benzimidazolate inner salts can be transformed into 2-Vinyl-1H-benzimidazoles through a β-elimination reaction under mild, neutral conditions [, ]. This method leads to high yields of the desired 2-Vinyl-1H-benzimidazole product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)